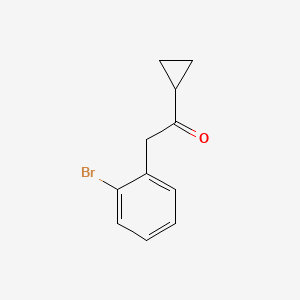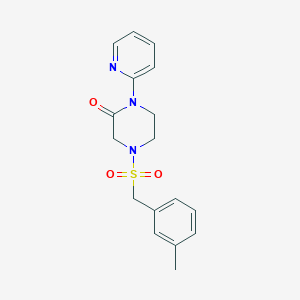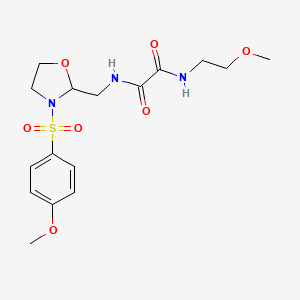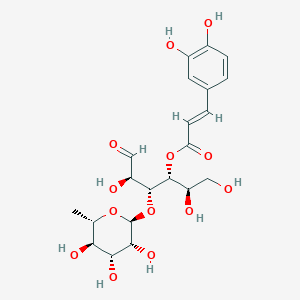
4-fluoro-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups present.Chemical Reactions Analysis
This involves detailing the chemical reactions the compound can undergo, including any catalysts required and the products formed.Physical And Chemical Properties Analysis
This involves detailing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Antimicrobial Activities
A study investigated the synthesis of molecules similar to eperezolid and evaluated their antimicrobial activities. The research involved the conversion of 3-Fluoro-4-(4-phenylpiperazin-l-yl)aniline into several derivatives, revealing high anti-Mycobacterium smegmatis activity (Yolal et al., 2012).
COX-2 Inhibition for Anti-inflammatory Purposes
Another study synthesized 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives to evaluate their COX-2 and COX-1 inhibition capabilities. The introduction of a fluorine atom enhanced COX-2 potency and selectivity, identifying a potent, highly selective, and orally active COX-2 inhibitor for potential treatment of arthritis and pain (Hashimoto et al., 2002).
Fluorophore Complexation for Zn2+ Detection
Research on the complexation of Zn2+ by specific fluorophores indicated the potential for fluorescent detection of Zn2+ ions, comparing the efficacy with other fluorophores and highlighting the potential for analytical applications (Coleman et al., 2010).
Corrosion Inhibition Studies
A study on the corrosion inhibition properties of piperidine derivatives on iron suggested the effectiveness of these compounds in preventing corrosion, which could have implications for industrial applications (Kaya et al., 2016).
Sigma Ligands with High Affinity
Research on sigma ligands revealed compounds with high affinity and selectivity for sigma 2 binding sites. Such compounds could be relevant in the study of neurological disorders and the development of therapeutic agents (Perregaard et al., 1995).
Safety And Hazards
This involves detailing any known safety concerns or hazards associated with the compound, such as toxicity or flammability.
Future Directions
This involves discussing potential future research directions, such as new synthesis methods or applications for the compound.
Please consult a qualified professional or trusted source for specific information about this compound. It’s always important to handle chemicals safely and understand their impacts.
properties
IUPAC Name |
4-fluoro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F2N3O2S/c1-15-13-18(7-8-19(15)22)28(26,27)23-14-20(16-3-5-17(21)6-4-16)25-11-9-24(2)10-12-25/h3-8,13,20,23H,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXXNIUHCZKAEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)F)N3CCN(CC3)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-Bromophenyl) 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetate](/img/structure/B2731511.png)
![N-(3,4-dimethylphenyl)-4-{[2,3-dioxo-4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}benzamide](/img/structure/B2731513.png)




![4-chloro-N-(2-ethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2731519.png)
![methyl 1-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2731521.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2731526.png)
![1-[(4-Cyanophenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2731528.png)
